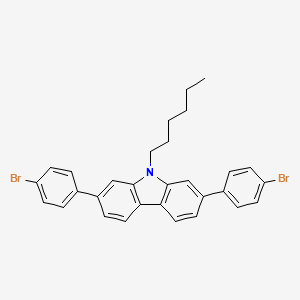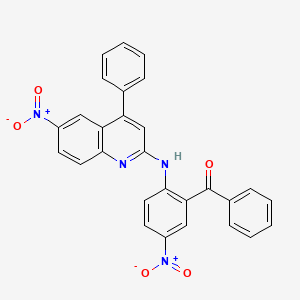![molecular formula C10H9N5S B2505435 4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine CAS No. 2320955-51-7](/img/structure/B2505435.png)
4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine" is a derivative of the imidazo[1,5-a]pyrazine scaffold, which is a heterocyclic structure that has garnered interest due to its potential biological activities and applications in drug development. The imidazo[1,5-a]pyrazine core is known for its versatility in organic synthesis and its presence in compounds with various pharmacological properties .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyrazine derivatives, such as the compound , typically involves strategies like regioselective metalation, cross-coupling reactions, and cyclization processes. For instance, imidazo[1,5-a]pyrazines can undergo C3-metalation and C5/C3-dimetalation to afford a range of functionalized derivatives. These reactions can be guided by quantum mechanical calculations to achieve the desired regioselectivity . Additionally, palladium-catalyzed reactions have been employed to introduce various substituents onto the imidazo[1,5-a]pyrazine core, further expanding the diversity of possible derivatives .
Molecular Structure Analysis
The molecular structure of "4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine" is characterized by the presence of an imidazole ring fused to a pyrazine ring, with a thioether linkage to another pyrazine ring. This tricyclic system may exhibit unique electronic and steric properties due to the heteroatoms and the fused ring system. The substitution pattern on the rings can significantly influence the molecule's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Imidazo[1,5-a]pyrazine derivatives participate in various chemical reactions, including metalation, cross-coupling, and cyclization. These reactions are often influenced by the substitution pattern on the core structure. For example, the presence of a methyl group on the imidazole ring can direct the site of metalation, which is a critical step in the functionalization of the core structure . The reactivity of these compounds can lead to a wide array of chemical transformations, enabling the synthesis of diverse derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,5-a]pyrazine derivatives are influenced by their molecular structure. The heterocyclic nature of the core provides a degree of aromaticity, which can affect the compound's stability, solubility, and electronic properties. The presence of substituents such as the thioether group in "4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine" can further modulate these properties, potentially enhancing the compound's ability to interact with biological targets or its pharmacokinetic profile .
科学的研究の応用
Synthesis and Reactivity Imidazo[1,2-a]pyrazines, including variants like 4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine, are recognized for their versatile applications in organic synthesis and drug development. They exhibit diverse reactivity patterns, which are influenced by the pattern and position of substitution. This makes them a valuable scaffold in synthesizing multifarious biological compounds (Goel, Luxami, & Paul, 2015).
Biological Applications Compounds with the imidazo[1,2-a]pyrazine core have been studied for various biological activities. For instance, derivatives have been synthesized that demonstrate promising antiulcer properties and pharmacodynamic profiles, suggesting potential applications in this area (Kaminski et al., 1987).
Anticancer Properties The structure of imidazo[1,5-a]pyrazines allows for their use in developing anticancer agents. Modifications in this chemical structure have been explored to synthesize compounds with potential therapeutic applications in cancer treatment (El-Gaby et al., 2017).
Pharmacological Properties Imidazo[1,2-a]pyrazine derivatives have been synthesized with various pharmacological properties, including uterine-relaxing and antibronchospastic activities. These properties indicate potential therapeutic applications in related medical conditions (Sablayrolles et al., 1984).
Antibacterial Applications The structural adaptability of imidazo[1,2-a]pyrazines facilitates the synthesis of derivatives with antibacterial properties. Research into these compounds has shown promising results in inhibiting the growth of both gram-positive and gram-negative bacteria, indicating their potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Safety And Hazards
将来の方向性
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . This suggests that there is a great potential for the development of new drugs that overcome the AMR problems .
特性
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfanylpyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-14-6-4-12-10(14)16-9-8-2-3-13-15(8)7-5-11-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXYUKOWDHZQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=NC=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-{pyrazolo[1,5-a]pyrazin-4-ylsulfanyl}-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)
![3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2505354.png)
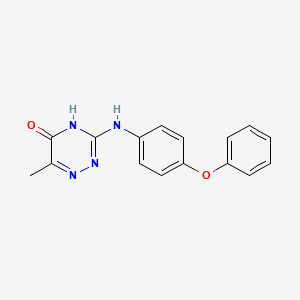
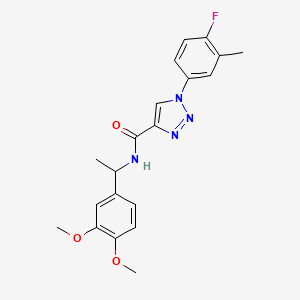
![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)
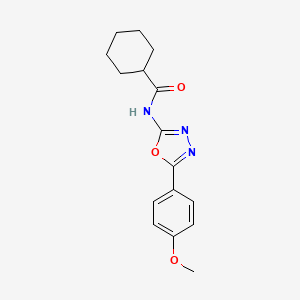


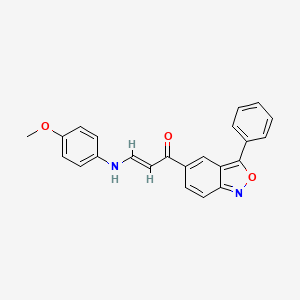
![methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2505368.png)
![(1R,3s,5S)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2505371.png)
